5-(3-bromophenyl)-3-hydroxy-4-(4-methylphenyl)-1-(pyridin-2-ylmethyl)-1,5-dihydro-2H-pyrrol-2-one
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Overview
Description
5-(3-BROMOPHENYL)-3-HYDROXY-4-(4-METHYLPHENYL)-1-[(PYRIDIN-2-YL)METHYL]-2,5-DIHYDRO-1H-PYRROL-2-ONE is a complex organic compound with a unique structure that includes bromophenyl, hydroxyphenyl, methylphenyl, and pyridinyl groups
Preparation Methods
The synthesis of 5-(3-BROMOPHENYL)-3-HYDROXY-4-(4-METHYLPHENYL)-1-[(PYRIDIN-2-YL)METHYL]-2,5-DIHYDRO-1H-PYRROL-2-ONE involves multiple steps. One common synthetic route includes the following steps:
Formation of the Pyrrole Ring: This can be achieved through a Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with an amine.
Introduction of the Bromophenyl Group: This step involves a bromination reaction using bromine or N-bromosuccinimide (NBS) as the brominating agent.
Attachment of the Hydroxyphenyl and Methylphenyl Groups: These groups can be introduced through Friedel-Crafts alkylation reactions.
Addition of the Pyridinylmethyl Group: This can be achieved through a nucleophilic substitution reaction using a pyridine derivative.
Industrial production methods may involve optimizing these reactions for higher yields and purity, often using catalysts and controlled reaction conditions to ensure efficiency and scalability.
Chemical Reactions Analysis
5-(3-BROMOPHENYL)-3-HYDROXY-4-(4-METHYLPHENYL)-1-[(PYRIDIN-2-YL)METHYL]-2,5-DIHYDRO-1H-PYRROL-2-ONE undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The bromophenyl group can be reduced to a phenyl group using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium methoxide or potassium cyanide.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
This compound has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may serve as a ligand in biochemical assays to study protein-ligand interactions.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-(3-BROMOPHENYL)-3-HYDROXY-4-(4-METHYLPHENYL)-1-[(PYRIDIN-2-YL)METHYL]-2,5-DIHYDRO-1H-PYRROL-2-ONE involves its interaction with specific molecular targets. The bromophenyl and pyridinyl groups may interact with enzymes or receptors, modulating their activity. The hydroxy group can form hydrogen bonds, enhancing binding affinity and specificity.
Comparison with Similar Compounds
Similar compounds include:
5-(3-CHLOROPHENYL)-3-HYDROXY-4-(4-METHYLPHENYL)-1-[(PYRIDIN-2-YL)METHYL]-2,5-DIHYDRO-1H-PYRROL-2-ONE: This compound has a chlorine atom instead of a bromine atom, which may affect its reactivity and binding properties.
5-(3-BROMOPHENYL)-3-HYDROXY-4-(4-ETHYLPHENYL)-1-[(PYRIDIN-2-YL)METHYL]-2,5-DIHYDRO-1H-PYRROL-2-ONE: This compound has an ethyl group instead of a methyl group, which may influence its steric and electronic properties.
The uniqueness of 5-(3-BROMOPHENYL)-3-HYDROXY-4-(4-METHYLPHENYL)-1-[(PYRIDIN-2-YL)METHYL]-2,5-DIHYDRO-1H-PYRROL-2-ONE lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C23H19BrN2O2 |
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Molecular Weight |
435.3 g/mol |
IUPAC Name |
2-(3-bromophenyl)-4-hydroxy-3-(4-methylphenyl)-1-(pyridin-2-ylmethyl)-2H-pyrrol-5-one |
InChI |
InChI=1S/C23H19BrN2O2/c1-15-8-10-16(11-9-15)20-21(17-5-4-6-18(24)13-17)26(23(28)22(20)27)14-19-7-2-3-12-25-19/h2-13,21,27H,14H2,1H3 |
InChI Key |
IHSDTWGMHXUVCW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=C(C(=O)N(C2C3=CC(=CC=C3)Br)CC4=CC=CC=N4)O |
Origin of Product |
United States |
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